molecular formula C16H17NO2 B401126 N-(2,3-dimethylphenyl)-2-methoxybenzamide CAS No. 331270-89-4

N-(2,3-dimethylphenyl)-2-methoxybenzamide

Cat. No.: B401126
CAS No.: 331270-89-4
M. Wt: 255.31g/mol
InChI Key: BZSWDMVJNIXSPF-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)-2-methoxybenzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core substituted with a 2,3-dimethylphenyl group and a methoxy group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,3-dimethylphenyl)-2-methoxybenzamide can be achieved through several synthetic routes. One common method involves the reaction of 2-methoxybenzoic acid with 2,3-dimethylaniline in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction typically takes place in an organic solvent such as dichloromethane at room temperature, resulting in the formation of the desired benzamide.

Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as recrystallization or chromatography to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N-(2,3-dimethylphenyl)-2-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group under strong oxidative conditions.

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nitration with a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products:

    Oxidation: Formation of 2-hydroxybenzamide derivatives.

    Reduction: Formation of N-(2,3-dimethylphenyl)-2-methoxybenzylamine.

    Substitution: Formation of nitro or halogenated derivatives of the original compound.

Scientific Research Applications

Chemistry: N-(2,3-dimethylphenyl)-2-methoxybenzamide is used as a building block in organic synthesis for the preparation of more complex molecules. It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new drugs and therapeutic agents.

Medicine: this compound is investigated for its potential use in medicinal chemistry. It is explored as a candidate for drug development due to its structural features that may interact with biological targets.

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. It is also employed in the development of new polymers and coatings with specific properties.

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)-2-methoxybenzamide involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

  • N-(2,3-dimethylphenyl)-2-hydroxybenzamide
  • N-(2,3-dimethylphenyl)-2-chlorobenzamide
  • N-(2,3-dimethylphenyl)-2-nitrobenzamide

Comparison: N-(2,3-dimethylphenyl)-2-methoxybenzamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. Compared to its analogs with different substituents (e.g., hydroxy, chloro, nitro), the methoxy group may enhance its solubility and alter its interaction with biological targets, potentially leading to different pharmacological profiles.

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-2-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c1-11-7-6-9-14(12(11)2)17-16(18)13-8-4-5-10-15(13)19-3/h4-10H,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZSWDMVJNIXSPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C2=CC=CC=C2OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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